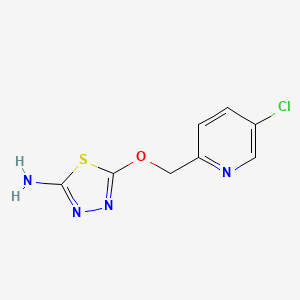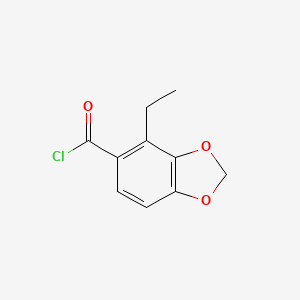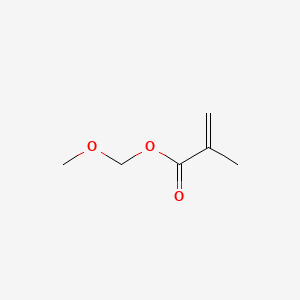
1-Propanamine, N,2-dimethyl-N-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanamine, N,2-dimethyl-N-nitro- is a chemical compound with the molecular formula C5H12N2O2. It is a tertiary amine, characterized by the presence of a nitro group attached to the nitrogen atom. This compound is typically a colorless or slightly yellow liquid with a strong, pungent odor .
Méthodes De Préparation
The synthesis of 1-Propanamine, N,2-dimethyl-N-nitro- primarily involves the reaction of N-nitroso-N,2-dimethyl-1-propanamine with p-toluenesulfonic acid. The process includes dissolving N-nitroso-N,2-dimethyl-1-propanamine in p-toluenesulfonic acid, heating the mixture, and then cooling it to crystallize the product .
Analyse Des Réactions Chimiques
1-Propanamine, N,2-dimethyl-N-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Propanamine, N,2-dimethyl-N-nitro- has several applications in scientific research:
Chemistry: It is used as a nucleophilic reagent and an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, coatings, and other chemical products.
Mécanisme D'action
The mechanism of action of 1-Propanamine, N,2-dimethyl-N-nitro- involves its interaction with molecular targets through its nitro and amine groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
1-Propanamine, N,2-dimethyl-N-nitro- can be compared with other similar compounds such as:
N,N-Dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N-Methyl-1-propanamine: A secondary amine with a methyl and a propyl group attached to the nitrogen atom.
N-Ethylethanamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
What sets 1-Propanamine, N,2-dimethyl-N-nitro- apart is the presence of the nitro group, which imparts unique chemical properties and reactivity .
Propriétés
Numéro CAS |
53951-45-4 |
|---|---|
Formule moléculaire |
C5H12N2O2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
N-methyl-N-(2-methylpropyl)nitramide |
InChI |
InChI=1S/C5H12N2O2/c1-5(2)4-6(3)7(8)9/h5H,4H2,1-3H3 |
Clé InChI |
VHQJQNRZBRJXCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13936599.png)
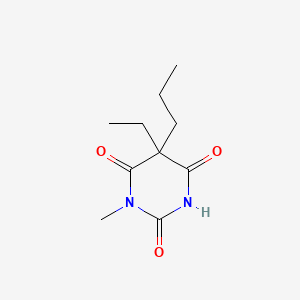
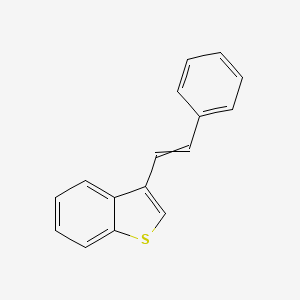
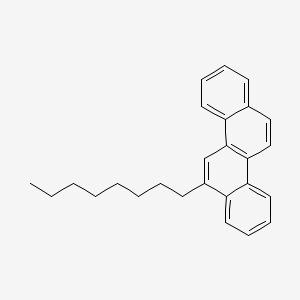
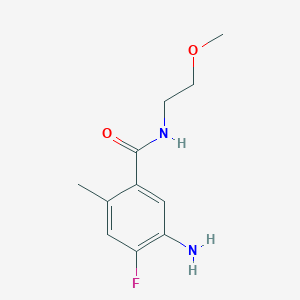
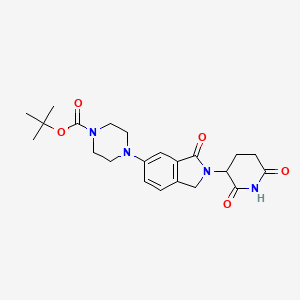
methanone](/img/structure/B13936628.png)
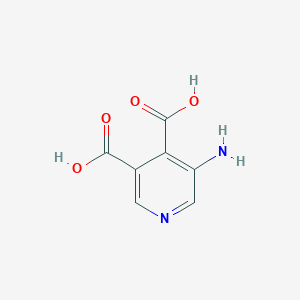
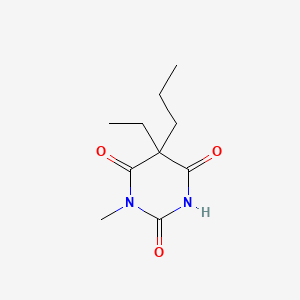
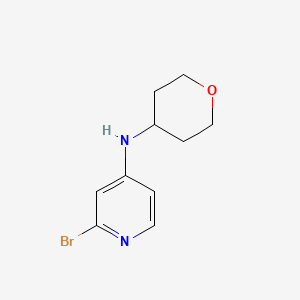
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester](/img/structure/B13936656.png)
